molecular formula C18H16ClN3O B4575731 1-[3-[(6-Phenylpyrimidin-4-yl)amino]phenyl]ethanone;hydrochloride

1-[3-[(6-Phenylpyrimidin-4-yl)amino]phenyl]ethanone;hydrochloride

Cat. No.: B4575731
M. Wt: 325.8 g/mol
InChI Key: XVZXZVRJMDSCSR-UHFFFAOYSA-N
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Description

1-[3-[(6-Phenylpyrimidin-4-yl)amino]phenyl]ethanone;hydrochloride is a compound that belongs to the class of aminopyrimidines It is characterized by the presence of a phenylpyrimidinyl group attached to an amino phenyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[(6-Phenylpyrimidin-4-yl)amino]phenyl]ethanone;hydrochloride typically involves the following steps:

    Formation of the Phenylpyrimidinyl Intermediate: This step involves the reaction of a phenyl-substituted pyrimidine with appropriate reagents to form the phenylpyrimidinyl intermediate.

    Amination Reaction: The phenylpyrimidinyl intermediate is then subjected to an amination reaction with an aniline derivative to form the desired aminopyrimidine compound.

    Hydrochloride Formation: The final step involves the conversion of the aminopyrimidine compound to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the synthesis under controlled temperature and pressure conditions.

    Purification Steps: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[3-[(6-Phenylpyrimidin-4-yl)amino]phenyl]ethanone;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound to its reduced form.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-[3-[(6-Phenylpyrimidin-4-yl)amino]phenyl]ethanone;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-[(6-Phenylpyrimidin-4-yl)amino]phenyl]ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    6-Phenylpyrimidin-4(3H)-one: A related compound with similar structural features.

    Pyrimidine Derivatives: Other compounds with pyrimidine rings and various substituents.

Uniqueness

1-[3-[(6-Phenylpyrimidin-4-yl)amino]phenyl]ethanone;hydrochloride is unique due to its specific combination of a phenylpyrimidinyl group and an amino phenyl ethanone moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[3-[(6-phenylpyrimidin-4-yl)amino]phenyl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O.ClH/c1-13(22)15-8-5-9-16(10-15)21-18-11-17(19-12-20-18)14-6-3-2-4-7-14;/h2-12H,1H3,(H,19,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZXZVRJMDSCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=NC=NC(=C2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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